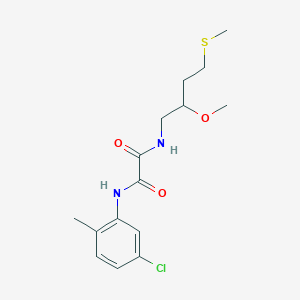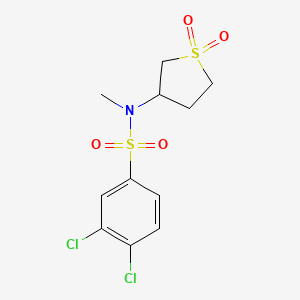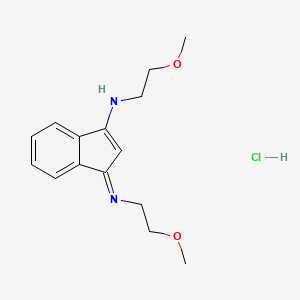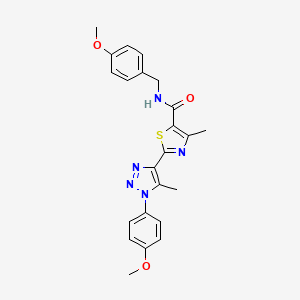![molecular formula C14H17N3O4 B2793625 2-[6-[(2-Methylpropan-2-yl)oxycarbonylamino]indazol-1-yl]acetic acid CAS No. 2248311-31-9](/img/structure/B2793625.png)
2-[6-[(2-Methylpropan-2-yl)oxycarbonylamino]indazol-1-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-[(2-Methylpropan-2-yl)oxycarbonylamino]indazol-1-yl]acetic acid, also known as MIAM or Indazolylacetic acid, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MIAM is a derivative of indazole, a heterocyclic organic compound that has been extensively studied for its pharmacological properties.
Mechanism of Action
2-[6-[(2-Methylpropan-2-yl)oxycarbonylamino]indazol-1-yl]acetic acid exerts its pharmacological effects through various mechanisms, including the inhibition of protein kinase B (Akt) and the activation of the mitogen-activated protein kinase (MAPK) pathway. 2-[6-[(2-Methylpropan-2-yl)oxycarbonylamino]indazol-1-yl]acetic acid has also been shown to induce the expression of tumor suppressor genes and to inhibit the expression of oncogenes.
Biochemical and Physiological Effects:
2-[6-[(2-Methylpropan-2-yl)oxycarbonylamino]indazol-1-yl]acetic acid has been shown to exhibit various biochemical and physiological effects, including the inhibition of angiogenesis, the induction of apoptosis, and the inhibition of cell proliferation. 2-[6-[(2-Methylpropan-2-yl)oxycarbonylamino]indazol-1-yl]acetic acid has also been shown to modulate the levels of reactive oxygen species (ROS) and to inhibit the activity of matrix metalloproteinases (MMPs).
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[6-[(2-Methylpropan-2-yl)oxycarbonylamino]indazol-1-yl]acetic acid in lab experiments is its high potency and selectivity. 2-[6-[(2-Methylpropan-2-yl)oxycarbonylamino]indazol-1-yl]acetic acid has also been shown to exhibit low toxicity and to have a favorable pharmacokinetic profile. However, one of the limitations of using 2-[6-[(2-Methylpropan-2-yl)oxycarbonylamino]indazol-1-yl]acetic acid in lab experiments is its relatively high cost and the need for specialized equipment and expertise.
Future Directions
There are several future directions for the study of 2-[6-[(2-Methylpropan-2-yl)oxycarbonylamino]indazol-1-yl]acetic acid, including the development of novel 2-[6-[(2-Methylpropan-2-yl)oxycarbonylamino]indazol-1-yl]acetic acid derivatives with improved pharmacological properties. The use of 2-[6-[(2-Methylpropan-2-yl)oxycarbonylamino]indazol-1-yl]acetic acid in combination with other anticancer agents is also an area of active research. Furthermore, the potential applications of 2-[6-[(2-Methylpropan-2-yl)oxycarbonylamino]indazol-1-yl]acetic acid in other fields, such as neurology and immunology, warrant further investigation.
Synthesis Methods
2-[6-[(2-Methylpropan-2-yl)oxycarbonylamino]indazol-1-yl]acetic acid can be synthesized through a multistep process that involves the reaction of 2-nitrobenzaldehyde with 2-methylpropan-2-ylamine to form 2-(2-methylpropan-2-ylamino)benzaldehyde. The resulting product is then reacted with hydrazine hydrate to yield 2-(2-methylpropan-2-ylamino)benzaldehyde hydrazone. The final step involves the reaction of 2-(2-methylpropan-2-ylamino)benzaldehyde hydrazone with ethyl bromoacetate to produce 2-[6-[(2-Methylpropan-2-yl)oxycarbonylamino]indazol-1-yl]acetic acid.
Scientific Research Applications
2-[6-[(2-Methylpropan-2-yl)oxycarbonylamino]indazol-1-yl]acetic acid has been studied extensively for its potential applications in various fields, including pharmacology, medicinal chemistry, and biochemistry. 2-[6-[(2-Methylpropan-2-yl)oxycarbonylamino]indazol-1-yl]acetic acid has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. 2-[6-[(2-Methylpropan-2-yl)oxycarbonylamino]indazol-1-yl]acetic acid has also been studied for its potential as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines.
properties
IUPAC Name |
2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]indazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-14(2,3)21-13(20)16-10-5-4-9-7-15-17(8-12(18)19)11(9)6-10/h4-7H,8H2,1-3H3,(H,16,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAZUGKAUOJWLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C=NN2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-{[(tert-butoxy)carbonyl]amino}-1H-indazol-1-yl)acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 4-(1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamido)benzoate](/img/structure/B2793549.png)

![4-[3-(Trifluoromethyl)phenoxy]pyrrolo[1,2-a]quinoxaline](/img/structure/B2793554.png)


![2-(methylthio)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide](/img/structure/B2793560.png)

![Ethyl 2-butyramidobenzo[d]thiazole-6-carboxylate](/img/structure/B2793562.png)

![2-[[5-(benzenesulfonyl)-4-oxo-1,3-diazinan-2-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2793564.png)
